2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-8-15(19-12(2)18-11)22-14-5-7-20(10-14)16(21)13-4-3-6-17-9-13/h3-4,6,8-9,14H,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJIZMAHNKZTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, with CAS Number 2097913-13-6, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrolidine moiety linked to a pyrimidine ring, which is known for various pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
- Structure : The compound features a dimethyl group at positions 2 and 4 of the pyrimidine ring and an ether linkage to a pyrrolidine derivative.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and potential anticancer effects. The following sections summarize key findings from recent studies.
Anti-inflammatory Activity
A significant area of investigation for this compound is its anti-inflammatory properties. In vitro assays have demonstrated that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Note: TBD indicates that specific IC values for the target compound are yet to be reported in the literature.
Anticancer Potential
The biological activity of this compound extends to potential anticancer effects. Studies on related pyrimidine derivatives have shown inhibition of cell proliferation in various cancer cell lines, including those derived from epidermal carcinoma.
Case Study: Anticancer Activity
A study conducted on similar pyrimidine derivatives reported significant suppression of cell migration and invasion in A431 vulvar epidermal carcinoma cells. The mechanism involved the downregulation of key signaling pathways associated with cancer progression.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that promote cancer cell survival and proliferation.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data: No direct pharmacological or kinetic data for the target compound were found in the evidence. Studies on its analogs suggest prioritization of piperidine derivatives (e.g., BK76306) for drug development due to their trifluoromethyl groups and commercial accessibility.
- Synthetic Challenges : The pyrrolidine linker in the target compound may pose synthesis hurdles compared to piperidine analogs, as smaller rings often require stricter stereochemical control.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridopyrimidine derivatives are often prepared using substituted pyrimidine intermediates (e.g., 4-amino-6-chloro-2-methylthiopyrimidine) coupled with pyrrolidine derivatives under basic conditions. A typical approach involves reacting 6-chloro-2,4-dimethylpyrimidine with a pyrrolidin-3-ol intermediate, followed by pyridine-3-carbonyl chloride coupling .
- Key Considerations : Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance reaction efficiency. Catalytic bases like K₂CO₃ or triethylamine are critical for deprotonation .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring and pyrrolidine substituents.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Q. What known biological activities are associated with its structural analogs?
- Pharmacological Context : Pyridopyrimidine derivatives exhibit PDE inhibition, tyrosine kinase suppression (e.g., EGFR), and TrkA kinase antagonism. For instance, analogs with pyridine-3-carbonyl groups show enhanced binding to kinase ATP pockets .
- Structure-Activity Insights : The pyrrolidin-3-yloxy moiety improves solubility and target engagement, while 2,4-dimethylpyrimidine enhances metabolic stability .
Advanced Research Questions
Q. How to optimize reaction yields in the coupling of pyrrolidine and pyrimidine moieties?
- Experimental Design :
| Condition | Yield | Reference |
|---|---|---|
| K₂CO₃ in DMF at 65°C | 29% | |
| Triethylamine in MeCN at 60°C | 51.8% |
- Key Variables :
- Solvent : Polar aprotic solvents (DMF, MeCN) improve nucleophilicity.
- Temperature : Higher temperatures (60–80°C) reduce reaction time but may increase side products.
- Catalyst : Use 1.2 equivalents of base to ensure complete deprotonation .
Q. How to resolve contradictions in biological activity data across studies?
- Case Analysis : Discrepancies in kinase inhibition assays may arise from:
- Assay Conditions : ATP concentration variations (1–10 µM) alter IC₅₀ values.
- Cell Lines : Differential expression of off-target kinases (e.g., TrkA vs. EGFR) .
- Resolution Strategy :
- Conduct parallel assays under standardized conditions (e.g., KinomeScan profiling).
- Use X-ray crystallography to validate binding modes .
Q. What computational methods predict its binding affinity to kinase targets?
- Modeling Approaches :
- Molecular Docking : Use AutoDock Vina with TrkA kinase (PDB: 4AOJ) to simulate interactions.
- MD Simulations : Analyze stability of the pyridine-3-carbonyl group in the ATP-binding pocket over 100 ns trajectories .
Q. Strategies for regioselective functionalization of the pyrimidine ring?
- Synthetic Tactics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
